5-nitro-2-phenyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-phenyl-1H-indole-3-carbaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a nitro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method involves the Knoevenagel condensation of indole-3-carbaldehyde with nitromethane, followed by nitration to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 5-nitro-2-phenyl-1H-indole-3-carboxylic acid.
Reduction: 5-amino-2-phenyl-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-nitro-2-phenyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
5-nitroindole: Lacks the phenyl and aldehyde groups, limiting its applications in synthesis and biological studies.
2-phenylindole: Lacks the nitro and aldehyde groups, reducing its potential for diverse chemical modifications.
Uniqueness
5-nitro-2-phenyl-1H-indole-3-carbaldehyde is unique due to the presence of multiple functional groups that allow for a wide range of chemical reactions and biological activities. Its structure enables it to serve as a versatile intermediate in the synthesis of complex molecules and as a valuable tool in scientific research.
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O3/c18-9-13-12-8-11(17(19)20)6-7-14(12)16-15(13)10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
DYBPPJOGMDDXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.